1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
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Overview
Description
6-Methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of methoxy groups and a sulfonyl group attached to the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-indole-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Sulfonylation: The sulfonyl group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base like pyridine.
Formylation: The formyl group can be introduced using a Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the formyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products
Oxidation: Formation of 6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-indole-3-carboxylic acid.
Reduction: Formation of 6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-indole-3-methanol.
Substitution: Formation of halogenated derivatives of the indole compound.
Scientific Research Applications
6-Methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The methoxy and sulfonyl groups can enhance its binding affinity to enzymes or receptors, influencing various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1-(4-methoxyphenyl)-2-((4-methylphenyl)sulfonyl)-1H-inden-1-ol
- 6-Methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride
Uniqueness
Compared to similar compounds, 6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and sulfonyl groups provides a distinct profile that can be exploited in various applications, particularly in medicinal chemistry.
Properties
CAS No. |
651331-51-0 |
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Molecular Formula |
C17H15NO5S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
6-methoxy-1-(4-methoxyphenyl)sulfonylindole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO5S/c1-22-13-3-6-15(7-4-13)24(20,21)18-10-12(11-19)16-8-5-14(23-2)9-17(16)18/h3-11H,1-2H3 |
InChI Key |
XRHHHAQRDGBMCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)OC)C=O |
Origin of Product |
United States |
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